molecular formula C9H11NO4 B13034064 Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate

Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate

Cat. No.: B13034064
M. Wt: 197.19 g/mol
InChI Key: JSPCKODOXUDQMD-UHFFFAOYSA-N
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Description

Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It belongs to the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

The synthesis of Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate typically involves the cycloaddition reaction of appropriate precursors. One common method includes the reaction of acetophenone derivatives with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields the desired isoxazole scaffold through a series of steps involving the formation of intermediate compounds.

Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are gaining popularity due to their efficiency and reduced environmental impact.

Chemical Reactions Analysis

Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact mechanism depends on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 5-formyl-3-propan-2-yl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H11NO4/c1-5(2)8-7(9(12)13-3)6(4-11)14-10-8/h4-5H,1-3H3

InChI Key

JSPCKODOXUDQMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1C(=O)OC)C=O

Origin of Product

United States

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